(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring substituted with a hydroxyl group and a benzodioxole moiety, which includes a chlorine atom. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with chloroacetic acid under acidic conditions to form the benzodioxole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a selective reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzodioxole moiety.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified benzodioxole derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent, due to its interaction with specific biological targets.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Amino Acids: Organic compounds that serve as building blocks for proteins.
Uniqueness
(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzodioxole and a piperidine ring. This combination of features is not commonly found in other compounds, making it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4/c19-14-8-18-17(24-11-25-18)7-12(14)9-20-4-3-15(16(23)10-20)21-5-1-13(22)2-6-21/h7-8,13,15-16,22-23H,1-6,9-11H2/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWUWIVIFSBPE-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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